2-Bromopyrimidine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromopyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRDSCFCCTHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717786 | |
| Record name | 2-Bromopyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-16-4 | |
| Record name | 2-Bromopyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromopyrimidine-4-carbonitrile from 2-Aminopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromopyrimidine-4-carbonitrile from its amino precursor, 2-aminopyrimidine-4-carbonitrile. The primary synthetic route detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic and heteroaromatic amines to aryl halides.[1][2][3][4] This document outlines the reaction mechanism, provides a detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom and the cyano group on the pyrimidine ring offers multiple points for further functionalization, enabling the synthesis of a diverse range of complex molecules. The conversion of the readily available 2-aminopyrimidine-4-carbonitrile to its bromo derivative is a key transformation. The Sandmeyer reaction is the most common and effective method for this conversion, involving the diazotization of the primary amino group followed by a copper(I) bromide-catalyzed displacement.[1][2]
The Sandmeyer Reaction: Mechanism and Rationale
The Sandmeyer reaction is a two-step process.[4] The first step is the diazotization of the primary aromatic amine, in this case, 2-aminopyrimidine-4-carbonitrile. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (typically 0-5 °C).[3][5] This reaction forms a diazonium salt intermediate.
In the second step, the diazonium salt is treated with a copper(I) halide, such as copper(I) bromide (CuBr).[2][6] The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[2] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-aminopyrimidine-4-carbonitrile via a Sandmeyer reaction. This protocol is adapted from established procedures for similar substrates.
Materials:
-
2-Aminopyrimidine-4-carbonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminopyrimidine-4-carbonitrile (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution via a dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical yields and conditions reported for similar Sandmeyer reactions.
| Parameter | Value |
| Reactants | |
| 2-Aminopyrimidine-4-carbonitrile | 1.0 equivalent |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.5 equivalents |
| Copper(I) Bromide (CuBr) | 1.2 - 1.5 equivalents |
| Hydrobromic Acid (48%) | Sufficient to dissolve starting material |
| Reaction Conditions | |
| Diazotization Temperature | 0 - 5 °C |
| Sandmeyer Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | 60 - 80% |
| Appearance | Off-white to pale yellow solid |
| Purity | >95% after purification |
Visualization of the Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times.
-
Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.
-
The reaction generates nitrogen gas, which can cause pressure build-up in a closed system. Ensure the reaction is performed in an open or vented apparatus.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The Sandmeyer reaction provides an efficient and reliable method for the synthesis of this compound from 2-aminopyrimidine-4-carbonitrile. By carefully controlling the reaction conditions, particularly the temperature during diazotization, high yields of the desired product can be obtained. This technical guide offers a comprehensive framework for researchers and drug development professionals to successfully perform this important transformation.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Preparation of 2-Bromopyrimidine-4-carbonitrile via Halogen Exchange: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-bromopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry, through halogen exchange reactions. The primary focus is on the conversion of the readily available 2-chloropyrimidine-4-carbonitrile to its bromo-analogue. This document details potential synthetic protocols, relevant quantitative data from analogous reactions, and the underlying chemical principles.
Introduction
Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The functionalization of the pyrimidine ring is a key aspect of synthesizing novel therapeutic agents. Halogenated pyrimidines, in particular, serve as versatile intermediates for cross-coupling reactions and nucleophilic substitutions. This compound is a desirable intermediate due to the differential reactivity of the bromine atom and the synthetic utility of the cyano group. The most direct and atom-economical approach to this compound is through a halogen exchange reaction, starting from its chloro-analogue.
Halogen Exchange Reaction: The Finkelstein Reaction
The conversion of an alkyl or aryl chloride to the corresponding bromide is a classic example of the Finkelstein reaction.[1] This nucleophilic substitution reaction is typically driven to completion by the use of a large excess of the halide source or by the precipitation of the displaced chloride salt.[1] While traditionally applied to alkyl halides, this methodology can be adapted for heteroaromatic systems like pyrimidines.
Synthetic Pathways
The primary route for the preparation of this compound via halogen exchange involves the treatment of 2-chloropyrimidine-4-carbonitrile with a bromide source. Two promising methods have been identified in the literature for analogous pyrimidine systems.
Method A: Reaction with Hydrogen Bromide in Acetic Acid
A patented method for the synthesis of 5-propyl-2-bromopyrimidine from 5-propyl-2-chloropyrimidine utilizes a solution of hydrogen bromide in glacial acetic acid.[2] This approach offers a straightforward procedure with high conversion rates reported for the analogous substrate.[2]
Method B: Reaction with Trimethylsilyl Bromide
Data Presentation
The following table summarizes the quantitative data found for analogous halogen exchange reactions on pyrimidine scaffolds. It is important to note that these values are for different substrates and should be considered as a starting point for the optimization of the synthesis of this compound.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 5-Propyl-2-chloropyrimidine | HBr (30 wt% in AcOH) | Glacial Acetic Acid | 30, then reflux | 90 min at 30°C, 15 min at reflux | 5-Propyl-2-bromopyrimidine | >99 (conversion) | EP1411048A1[2] |
| 2-Chloropyrimidine | Trimethylsilyl bromide | Not specified | Heating | 4 h | 2-Bromopyrimidine | 87 | Chemicalbook[1] |
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the synthesis of this compound based on the literature for analogous compounds. Note: These protocols are adaptations and may require optimization for the specific substrate.
Protocol 1: Halogen Exchange using Hydrogen Bromide in Acetic Acid
Materials:
-
2-Chloropyrimidine-4-carbonitrile
-
Hydrogen bromide (30 wt% solution in glacial acetic acid)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Standard reaction glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloropyrimidine-4-carbonitrile (1.0 eq) in a 30 wt% solution of hydrogen bromide in glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Protocol 2: Halogen Exchange using Trimethylsilyl Bromide
Materials:
-
2-Chloropyrimidine-4-carbonitrile
-
Trimethylsilyl bromide (TMSBr)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere reaction glassware (Schlenk flask, condenser, magnetic stirrer)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine-4-carbonitrile (1.0 eq) and a suitable anhydrous solvent.
-
Add trimethylsilyl bromide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Reaction Pathway
References
Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Bromo-4-pyrimidinecarbonitrile (CAS 1209459-16-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles publicly available data for CAS 1209459-16-4. Much of the information is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature. Specific biological activity and detailed experimental data for this compound are limited. The experimental protocols provided are generalized methods for characterization.
Introduction
2-Bromo-4-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom and a nitrile group. The pyrimidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The presence of a reactive bromine atom and a cyano group makes 2-bromo-4-pyrimidinecarbonitrile a potentially valuable building block for the synthesis of novel, biologically active molecules. This guide provides a summary of its known physical and chemical properties, along with detailed experimental protocols for its characterization.
Physicochemical Properties
The physical and chemical properties of 2-bromo-4-pyrimidinecarbonitrile are summarized in the table below. It is important to note that some of the data, particularly melting and boiling points, show variability across different suppliers, which may be attributed to differences in purity or measurement conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4-pyrimidinecarbonitrile | [4] |
| CAS Number | 1209459-16-4 | N/A |
| Molecular Formula | C₅H₂BrN₃ | PubChem |
| Molecular Weight | 183.99 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | >98.0% (GC) | [5] |
| Melting Point | 77.0 to 81.0 °C | [5] |
| Boiling Point | 296.1±40.0 °C (Predicted) | [6] |
| Solubility | Slightly soluble in water | PubChem |
| pKa (Predicted) | -1.00 ± 0.18 | [6] |
| InChI Key | RZYRDSCFCCTHJV-UHFFFAOYSA-N | PubChem |
| SMILES | C1=C(C(=NC=N1)Br)C#N | PubChem |
Potential Biological Significance and Applications in Drug Discovery
-
Anticancer Activity: Many pyrimidine-based compounds exhibit potent anticancer activity by inhibiting various kinases, such as epidermal growth factor receptor (EGFR) and polo-like kinase 4 (PLK4), or by interfering with DNA synthesis.[10][11]
-
Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs.[1][12]
-
Antiviral Activity: Certain pyrimidine nucleoside analogs are effective antiviral agents.[1]
The reactive bromine at the 2-position of 2-bromo-4-pyrimidinecarbonitrile can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization. This chemical tractability makes it a versatile starting material for generating libraries of novel compounds for biological screening.
Experimental Protocols
The following sections provide detailed, generalized protocols for the experimental determination of the key physicochemical properties of 2-bromo-4-pyrimidinecarbonitrile.
Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.
Principle: A small, finely powdered sample of the compound is heated slowly at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of 2-bromo-4-pyrimidinecarbonitrile to a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 1-2 °C).
Determination of Solubility
Principle: An excess of the solid compound is equilibrated with a given solvent at a constant temperature to create a saturated solution. The concentration of the solute in the saturated solution is then determined.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 2-bromo-4-pyrimidinecarbonitrile to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any particulate matter.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of 2-bromo-4-pyrimidinecarbonitrile in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
4.3.2 Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the solid 2-bromo-4-pyrimidinecarbonitrile sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N stretch, C-Br stretch, aromatic C-H and C=C/C=N stretches).
4.3.3 Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
Procedure (for ESI-MS):
-
Prepare a dilute solution of 2-bromo-4-pyrimidinecarbonitrile in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observable.[13]
Visualization of Workflow
The following diagram illustrates a general workflow for the characterization and initial biological evaluation of a novel chemical entity like 2-bromo-4-pyrimidinecarbonitrile.
Caption: Workflow for the characterization and development of a novel chemical entity.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-cyanopyridine | 10386-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-Bromo-4-cyclopropyl-2-pyridinecarbonitrile CAS#: 1622843-00-8 [m.chemicalbook.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heteroletters.org [heteroletters.org]
- 13. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Structural Elucidation of 2-Bromopyrimidine-4-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 2-bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following document details the analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used to confirm the molecular structure of this compound. This guide is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound possesses a distinct molecular architecture, featuring a pyrimidine ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂BrN₃ |
| Molecular Weight | 183.99 g/mol |
| Monoisotopic Mass | 182.9432 Da |
| Appearance | Off-white to yellow solid |
| CAS Number | 1209459-16-4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrimidine ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyrimidine ring.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.90 | d | ~5.0 | H6 |
| ~7.70 | d | ~5.0 | H5 |
The downfield chemical shifts are attributed to the deshielding effect of the electronegative nitrogen atoms and the bromine atom in the heterocyclic ring. The doublet multiplicity arises from the coupling between the adjacent protons (H5 and H6).
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C2 |
| ~160.0 | C6 |
| ~145.0 | C4 |
| ~120.0 | C5 |
| ~115.0 | CN |
The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyrimidine ring. The carbon bearing the bromine (C2) and the carbon adjacent to the two ring nitrogens (C6) are expected to be significantly downfield. The nitrile carbon (CN) also exhibits a characteristic chemical shift.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~3 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺ as the base peak. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).
Table 4: Predicted ESI-MS Data
| m/z | Ion |
| 183.9505 | [M+H]⁺ (with ⁷⁹Br) |
| 185.9484 | [M+H]⁺ (with ⁸¹Br) |
| 205.9324 | [M+Na]⁺ (with ⁷⁹Br) |
| 207.9304 | [M+Na]⁺ (with ⁸¹Br) |
Proposed Fragmentation Pathway
Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation of pyrimidine derivatives often involves the loss of small molecules or radicals.
A plausible fragmentation pathway for this compound involves the initial loss of the bromine radical, followed by the elimination of HCN.
Caption: Proposed MS Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Workflow for Structural Elucidation
The logical flow for confirming the structure of this compound integrates both NMR and MS data.
Caption: Structural Elucidation Workflow.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. The predicted and experimental data from these techniques are in strong agreement, confirming the assigned structure. This guide serves as a foundational resource for the analytical characterization of this and similar heterocyclic compounds.
A Theoretical Exploration of the Electronic Landscape of 2-Bromopyrimidine-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculation of the electronic properties of 2-bromopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental or computational data for this specific molecule, this document outlines a robust, well-established computational methodology based on Density Functional Theory (DFT). It presents an illustrative set of electronic property data, including Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment, derived from foundational principles and data from closely related analogs. This guide serves as a practical framework for researchers seeking to model and understand the electronic characteristics of novel substituted pyrimidines, providing detailed protocols and data interpretation to inform further research and development.
Introduction
Substituted pyrimidines are a cornerstone in drug discovery and development, forming the scaffold of numerous therapeutic agents. The electronic properties of these molecules are paramount, governing their reactivity, intermolecular interactions, and ultimately, their biological activity. This compound combines the pyrimidine core with two key functional groups: a bromine atom and a nitrile group. The bromine atom can serve as a handle for further chemical modification and influences the molecule's electronic distribution through inductive and resonance effects. The nitrile group, a strong electron-withdrawing group, significantly modulates the electronic landscape of the aromatic ring, impacting its reactivity and potential as a hydrogen bond acceptor.[1][2]
Understanding the electronic properties at a quantum mechanical level is crucial for predicting the molecule's behavior in a biological system. This guide details the theoretical framework for calculating these properties using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules.[3][4]
Theoretical Methodology: A Detailed Protocol
The following protocol describes a standard and effective computational approach for determining the electronic properties of this compound. This methodology is based on widely accepted practices in computational chemistry for heterocyclic compounds.[4][5]
2.1. Molecular Structure Optimization
The initial step involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which provides a good balance between accuracy and computational cost for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Procedure: The geometry optimization is performed in the gas phase. The convergence criteria are set to the software's default values, ensuring that a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.
2.2. Calculation of Electronic Properties
Once the geometry is optimized, single-point energy calculations are performed using the same DFT functional and basis set to determine the electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. The MEP visualizes the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.[6] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
-
Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.
Illustrative Results and Discussion
The following data for this compound are illustrative and projected based on the described methodology and the known electronic effects of its substituents.
3.1. Molecular Structure
The optimized structure of this compound is planar, a characteristic of aromatic systems. The presence of the electronegative bromine and nitrile groups is expected to induce slight distortions in the pyrimidine ring's bond lengths and angles compared to the unsubstituted parent molecule.
3.2. Quantitative Electronic Properties
The key electronic parameters for this compound are summarized in the table below.
| Property | Illustrative Value | Unit | Significance |
| HOMO Energy | -7.50 | eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.00 | eV | Energy of the lowest empty electron orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.50 | eV | Indicator of chemical reactivity and stability; a larger gap implies greater stability. |
| Dipole Moment (µ) | 3.50 | Debye | Measure of the molecule's overall polarity. |
Table 1: Illustrative Quantitative Electronic Properties of this compound.
3.3. Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO is expected to be distributed primarily over the pyrimidine ring and the bromine atom, reflecting the locations of the most available electrons. The LUMO, conversely, is likely to be localized more towards the electron-deficient regions, particularly the carbon atoms of the pyrimidine ring and the nitrile group, indicating the most probable sites for accepting electrons in a chemical reaction.
3.4. Molecular Electrostatic Potential (MEP) Map
The MEP map would reveal distinct regions of electrostatic potential. The nitrogen atoms of the pyrimidine ring and the nitrogen of the nitrile group are expected to be regions of strong negative potential (red/yellow), making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms on the pyrimidine ring and the area around the bromine atom would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. The nitrile group, being strongly electron-withdrawing, will significantly enhance the positive potential on the adjacent carbon atom of the pyrimidine ring.
Visualizations
4.1. Molecular Structure and Atom Numbering
4.2. Computational Workflow for Electronic Properties
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the calculation and analysis of the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's reactivity, stability, and intermolecular interaction potential. The illustrative data presented herein, based on the known electronic influences of the bromo and nitrile substituents, provide a predictive snapshot of the molecule's electronic landscape. The detailed protocol and workflow serve as a practical guide for computational chemists and drug development professionals engaged in the design and characterization of novel heterocyclic compounds, facilitating a more rational, structure-based approach to molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Bromopyrimidine-4-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocycle provides a powerful platform for the development of novel drugs with diverse biological activities. 2-Bromopyrimidine-4-carbonitrile has emerged as a highly versatile and reactive precursor for the synthesis of a wide array of complex heterocyclic systems. Its unique arrangement of a reactive bromo substituent, an electron-withdrawing nitrile group, and the inherent reactivity of the pyrimidine ring itself offers multiple avenues for synthetic elaboration. This technical guide explores the potential of this compound as a key building block for the construction of novel heterocycles, providing insights into its reactivity, synthetic applications, and detailed experimental methodologies.
Core Reactivity and Synthetic Potential
This compound possesses three primary sites for chemical modification: the bromo group at the C2 position, the nitrile group at the C4 position, and the pyrimidine ring itself. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, makes the C2 and C6 positions susceptible to nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and is also amenable to a variety of transition-metal-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce further complexity.
Key Synthetic Transformations and Experimental Protocols
While specific literature extensively detailing the reactions of this compound is emerging, its reactivity can be reliably predicted based on well-established transformations of related bromopyrimidines. The following sections provide detailed, representative experimental protocols for key reactions.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.
Representative Protocol for Amination:
To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added N,N-diisopropylethylamine (DIPEA, 2.0 mmol). The reaction mixture is heated to 80 °C and stirred for 4-12 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-pyrimidine-4-carbonitrile derivative.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Precursor |
| Amine | 1.2 | Nucleophile |
| DIPEA | 2.0 | Base |
| DMF | - | Solvent |
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
This reaction enables the formation of a C-C bond between the pyrimidine C2 position and a variety of aryl or heteroaryl boronic acids or esters.
Representative Protocol for Suzuki-Miyaura Coupling:
In a microwave vial, this compound (1.0 mmol), the corresponding boronic acid or ester (1.5 mmol), potassium carbonate (2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 mmol) are combined. The vial is sealed, evacuated, and backfilled with nitrogen. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The reaction mixture is heated in a microwave reactor at 120 °C for 30-60 minutes. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Precursor |
| Boronic Acid/Ester | 1.5 | Coupling Partner |
| K2CO3 | 2.0 | Base |
| Pd(dppf)Cl2 | 0.05 | Catalyst |
| 1,4-Dioxane/Water | - | Solvent |
For the coupling of less nucleophilic amines or for achieving higher yields under milder conditions, the Buchwald-Hartwig amination is a valuable alternative to SNAr.
Representative Protocol for Buchwald-Hartwig Amination:
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst system such as Pd2(dba)3 (0.02 mmol) and a suitable ligand like Xantphos (0.04 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 8-16 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Precursor |
| Amine | 1.2 | Coupling Partner |
| NaOtBu | 1.4 | Base |
| Pd2(dba)3/Xantphos | 0.02 / 0.04 | Catalyst/Ligand |
| Toluene | - | Solvent |
Synthesis of Fused Heterocyclic Systems
The derivatives of this compound can serve as intermediates for the construction of fused heterocyclic systems. For instance, a 2-amino-4-cyanopyrimidine derivative can be further cyclized with appropriate reagents to form pyrimido[2,1-b]quinazolines or other related fused systems.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its amenability to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups at the C2 position. The resulting substituted pyrimidines can be further elaborated through reactions of the nitrile group or used as intermediates for the construction of complex fused ring systems. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block in their drug discovery and development endeavors. As more research is published on this specific precursor, its applications are expected to expand significantly.
Exploring the Chemical Space Around 2-Bromopyrimidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for navigating the synthesis, reactivity, and pharmacological potential of 2-bromopyrimidine-4-carbonitrile and its derivatives. This versatile scaffold holds significant promise in medicinal chemistry, offering a gateway to a diverse range of novel compounds with potential therapeutic applications. This document provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their exploration of this valuable chemical entity.
Physicochemical Properties and Spectroscopic Data
This compound is a halogenated pyrimidine derivative featuring a reactive bromine atom at the 2-position and a cyano group at the 4-position. These functional groups are key to its utility as a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂BrN₃ |
| Molecular Weight | 183.99 g/mol |
| CAS Number | 1209459-16-4 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. Predicted shifts would be in the aromatic region, with two distinct signals for the pyrimidine protons. |
| ¹³C NMR | Data not explicitly found in search results. Predicted signals would include those for the four pyrimidine carbons (two deshielded due to nitrogen atoms and the bromine substituent) and the nitrile carbon. |
| Mass Spec (MS) | Specific fragmentation pattern not detailed. Expected to show a molecular ion peak and fragmentation related to the loss of Br, CN, and cleavage of the pyrimidine ring. The mass spectra of halogenated pyrimidines have been studied, indicating complex fragmentation pathways.[1][2] |
| Infrared (IR) | Specific peak assignments not available. Expected characteristic peaks would include C≡N stretching (around 2230 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1600-1400 cm⁻¹ region), and C-Br stretching (in the lower frequency region). |
Synthesis of this compound
The synthesis of this compound can be approached through various methods, often involving the transformation of a precursor pyrimidine. A plausible synthetic route involves the conversion of a corresponding 2-chloropyrimidine derivative.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a generalized procedure based on methods for the conversion of 2-chloropyrimidines to 2-bromopyrimidines.[3]
Materials:
-
2-Chloropyrimidine-4-carbonitrile
-
Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid or an inert solvent)
-
Inert solvent (e.g., dioxane, toluene)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrimidine-4-carbonitrile in a suitable inert solvent.
-
Add a solution of hydrogen bromide. The concentration and solvent for HBr should be chosen based on the reactivity of the substrate.
-
Heat the reaction mixture to a temperature appropriate for the halogen exchange reaction, typically ranging from room temperature to reflux, and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a suitable aqueous base (e.g., sodium bicarbonate solution) until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel or recrystallization from a suitable solvent system.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C2 position, making it an excellent substrate for a variety of nucleophilic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C2 position for nucleophilic attack. This allows for the displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.
dot
Caption: Nucleophilic Aromatic Substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.
dot
Caption: Suzuki-Miyaura Coupling of this compound.
Pharmacological Relevance and Bioactivity of Derivatives
The pyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-position, in particular, offers a strategic point for modification to modulate potency and selectivity against various biological targets.
Several studies have highlighted the potential of 2-substituted pyrimidine-4-carbonitrile derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.
Table 3: Anticancer Activity of Selected 2-Substituted Pyrimidine-4-carbonitrile Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Substituted Aniline | Breast Cancer (MCF-7) | 5.27 | [4] |
| Derivative B | Substituted Aniline | Lung Cancer (A549) | 1.12 | [4] |
| Derivative C | Substituted Aniline | Hepatocellular Carcinoma (HepG2) | 0.87 | [4] |
| Derivative D | Various Amines | Various Cancer Cell Lines | Moderate to High Activity | [5] |
Note: The specific structures of the derivatives are detailed in the cited literature.
The data in Table 3 demonstrates that derivatization at the 2-position of the pyrimidine-4-carbonitrile core can lead to compounds with significant cytotoxic activity against various cancer cell lines. This underscores the importance of exploring the chemical space around this compound for the development of novel therapeutic agents.
Experimental Workflows
General Workflow for Derivatization and Biological Screening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google Patents [patents.google.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromopyrimidine-4-carbonitrile with Arylboronic Acids
An application note on the Suzuki-Miyaura coupling of 2-Bromopyrimidine-4-carbonitrile with arylboronic acids is provided below for researchers, scientists, and drug development professionals.
Introduction
Substituted pyrimidine rings are crucial scaffolds in medicinal chemistry, appearing in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The synthesis of 2-aryl-pyrimidine-4-carbonitrile derivatives is of significant interest for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, favored for its mild conditions, tolerance of various functional groups, and the wide availability of boronic acid reagents.[3][4][5]
This document provides a detailed protocol and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a range of arylboronic acids.
Reaction Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][7]
-
Transmetalation: In the presence of a base, the aryl group is transferred from the arylboronic acid to the palladium center. The base activates the organoboron compound to form a more nucleophilic boronate species, which facilitates this step.[4][6]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-pyrimidine-4-carbonitrile product and regenerating the active Pd(0) catalyst.[3][7]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific arylboronic acids and reaction scales.
Materials and Equipment
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene)
-
Degassed water
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
The overall workflow involves careful setup under an inert atmosphere, followed by the reaction, work-up, and purification of the final product.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[8]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Solvent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-pyrimidine-4-carbonitrile.
-
Results and Discussion
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. Optimization of these parameters is often necessary to achieve high yields, especially for heteroaryl systems.[9][10]
Effect of Reaction Components
-
Catalyst: Palladium catalysts are most commonly used.[6] Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective for coupling heteroaryl halides.[2][11][12] Catalyst loading is typically between 1-5 mol%.
-
Base: The base is crucial for activating the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4][8] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is common. Solvents like 1,4-dioxane, DMF, or toluene are frequently employed.[1][8] The solvent system affects the solubility of the reagents and the efficacy of the base.
Representative Data
The following table summarizes typical conditions and expected yields for the coupling of this compound with various arylboronic acids, based on data from similar pyrimidine systems.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 8 | 88 |
| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 10 | 78 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 95 | 16 | 75 |
| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ | Dioxane | 110 | 18 | 65 |
Note: The data presented is representative and based on couplings of similar substrates. Yields are for isolated products after purification. Actual results may vary and require optimization.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-aryl-pyrimidine-4-carbonitrile derivatives. The protocol described herein offers a robust starting point for researchers. Successful synthesis relies on the careful selection and optimization of the catalyst, base, and solvent system to accommodate the specific arylboronic acid used. This methodology is highly valuable for generating diverse libraries of pyrimidine-based compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in modern organic synthesis.[1][2] Its operational simplicity and tolerance of a wide range of functional groups make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved drugs. The introduction of an alkynyl moiety onto the pyrimidine ring via Sonogashira coupling can significantly modulate the biological and physicochemical properties of the parent molecule. Specifically, 2-Bromopyrimidine-4-carbonitrile is an attractive substrate for such transformations due to the presence of the electron-withdrawing nitrile group, which can enhance the reactivity of the C-Br bond towards oxidative addition in the catalytic cycle.[3] The resulting 2-alkynylpyrimidine-4-carbonitrile products are versatile intermediates for the synthesis of novel drug candidates and functional materials.
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes, along with representative data and key considerations for successful execution.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylpyrimidine-4-carbonitrile product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
A copper-free variant of the Sonogashira coupling is also known, which can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, with various terminal alkynes. These results provide a strong indication of the expected outcomes for the coupling of this compound, given the similar electronic and structural features.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~93 |
| 3 | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~85 |
| 4 | 3-Ethynyl-1H-indole | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | ~90 |
Data is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile, a close structural and electronic analog.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide under a counterflow of inert gas.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) followed by anhydrous and degassed triethylamine (Et₃N) via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylpyrimidine-4-carbonitrile.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source (e.g., PdCl₂(PPh₃)₂) or ligand, or a different base (e.g., diisopropylethylamine). For less reactive alkynes, gentle heating (40-60 °C) may be beneficial.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction, particularly with copper(I) co-catalysts. To minimize this, ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere. If homocoupling persists, a copper-free Sonogashira protocol may be employed, which might require a different palladium catalyst and ligand system.
-
Decomposition of Starting Material: If decomposition of the starting material or product is observed, ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. The use of high-purity reagents and solvents is crucial.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling reaction for the synthesis of a diverse range of 2-alkynylpyrimidine-4-carbonitrile derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Using 2-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Janus Kinase (JAK) inhibitors utilizing 2-Bromopyrimidine-4-carbonitrile as a key starting material. This document outlines the synthetic strategy, detailed experimental protocols, and presents quantitative data for a representative JAK inhibitor. Additionally, it includes visualizations of the targeted signaling pathway and the experimental workflow to support researchers in drug discovery and development.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.[4]
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP. This compound is a versatile and valuable building block for the synthesis of substituted pyrimidine derivatives as potential kinase inhibitors. The bromine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing moieties. The carbonitrile group at the 4-position can be retained or further functionalized, for instance, by hydrolysis to a carboxamide, to modulate the compound's physicochemical properties and biological activity.
This document focuses on the synthesis of a 2-aminopyrimidine-4-carboxamide-based JAK inhibitor, a structural motif present in several known kinase inhibitors.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs.[1][5] The activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in various cellular processes.[2][3]
Caption: Simplified Janus Kinase (JAK)-STAT Signaling Pathway.
Experimental Workflow
The synthesis of the target JAK inhibitor from this compound involves a two-step process. The first step is a nucleophilic aromatic substitution reaction to introduce the desired amine side chain. The second step involves the hydrolysis of the nitrile group to a carboxamide.
Caption: General synthetic workflow for the preparation of a JAK inhibitor.
Data Presentation
The following table summarizes the inhibitory activity of a representative 2-aminopyrimidine-4-carboxamide derivative against various Janus kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | JAK1 | 2.1 |
| JAK2 | 12 | |
| JAK3 | 923 | |
| TYK2 | 12 |
Data is representative and compiled from literature for a compound with a similar scaffold.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-amino)pyrimidine-4-carbonitrile (Intermediate)
This protocol describes the nucleophilic aromatic substitution of the bromine atom on this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 3-(methylamino)azetidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Chloroform, Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq).
-
Add the base (TEA or DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 80-110 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with the solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2-(substituted-amino)pyrimidine-4-carbonitrile intermediate.
Protocol 2: Synthesis of 2-(Substituted-amino)pyrimidine-4-carboxamide (Final Product)
This protocol describes the hydrolysis of the nitrile group of the intermediate to a carboxamide.
Materials:
-
2-(Substituted-amino)pyrimidine-4-carbonitrile intermediate from Protocol 1
-
Concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., sodium hydroxide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure (Acid-catalyzed hydrolysis):
-
Carefully add the 2-(substituted-amino)pyrimidine-4-carbonitrile intermediate to concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 2-(substituted-amino)pyrimidine-4-carboxamide product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro potency of the synthesized compound against target kinases using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Appropriate peptide substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
In the wells of a 384-well plate, add the kinase, the appropriate peptide substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor compound or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescence-based assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent and selective JAK inhibitors. The straightforward nucleophilic aromatic substitution and subsequent nitrile hydrolysis provide an efficient route to 2-aminopyrimidine-4-carboxamide derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate novel kinase inhibitors targeting the JAK-STAT signaling pathway for the potential treatment of various inflammatory and proliferative diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. Janus kinase - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 2-Bromopyrimidine-4-carbonitrile to synthesize 2,4-dicyanopyrimidine. This reaction is a crucial step in the synthesis of various heterocyclic compounds with applications in pharmaceuticals and materials science.
Aryl nitriles are pivotal structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1] The development of efficient and versatile methods for their synthesis is, therefore, of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In this context, the palladium-catalyzed cyanation of aryl (pseudo)halides offers a direct and milder route to aryl nitriles compared to traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions.[2]
Recent advancements have focused on developing safer and more manageable cyanating agents to replace toxic cyanide sources like KCN or Zn(CN)₂.[1][2] Non-toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and N-acylcyanamides are now widely used.[1][2][3][4] This protocol will focus on the use of potassium hexacyanoferrate(II) as a safe and efficient cyanide source.
Reaction Principle
The palladium-catalyzed cyanation of this compound proceeds via a catalytic cycle involving a Pd(0) species. The cycle is generally understood to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., K₄[Fe(CN)₆]) to the Pd(II) complex, replacing the bromide.
-
Reductive Elimination: The desired product, 2,4-dicyanopyrimidine, is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the catalytic cycle.[2][4] Strategies to mitigate this include the use of less soluble cyanide salts or cyanide sources that release cyanide slowly.[2][5]
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
This compound
-
Palladium precatalyst (e.g., Pd(OAc)₂, a palladacycle precatalyst)[2][3][6]
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)[2][7]
-
Solvent (e.g., Dioxane/Water mixture, DMAC, Acetonitrile/Water mixture)[2][3][6]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Detailed Protocol:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium hexacyanoferrate(II) trihydrate.[2][7]
-
Add this compound and the base to the reaction tube.
-
Seal the tube with a Teflon-lined screw cap.
-
Evacuate and backfill the reaction tube with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[2]
-
Place the reaction tube in a preheated oil bath or heating block and stir at the desired temperature (typically between 70-120 °C) for the specified time (usually 1-18 hours).[2][6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2,4-dicyanopyrimidine.
Data Presentation
The following tables summarize typical reaction components and conditions for the palladium-catalyzed cyanation of aryl halides, which can be adapted for this compound.
Table 1: Recommended Reagents and Catalysts
| Component | Example | Typical Loading | Function |
| Substrate | This compound | 1.0 mmol (1 equiv) | Starting material |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | 0.5 - 0.6 equiv | Source of cyanide |
| Palladium Precatalyst | Palladacycle P1 or Pd(OAc)₂ | 0.1 - 5 mol% | Catalyst |
| Ligand | XPhos or dppf | 0.2 - 8 mol% | Stabilizes catalyst, promotes reaction |
| Base | KOAc or Na₂CO₃ | 0.125 - 2 equiv | Activator/Co-catalyst |
| Solvent | Dioxane/H₂O or DMAC | 2.5 - 5 mL | Reaction medium |
Table 2: Optimized Reaction Conditions
| Parameter | Range | Notes |
| Temperature | 70 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 1 - 18 hours | Dependent on substrate, catalyst, and temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst. |
| Scale | 0.2 - 10 mmol | The protocol is scalable, but re-optimization may be necessary.[2][8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cyanation reaction.
Caption: General workflow for palladium-catalyzed cyanation.
Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed cyanation of an aryl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Library Synthesis of Substituted Pyrimidines from 2-Bromopyrimidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse library of substituted pyrimidines, starting from the versatile building block, 2-Bromopyrimidine-4-carbonitrile. The methodologies described herein leverage robust and widely applicable cross-coupling and substitution reactions to enable the generation of novel pyrimidine derivatives for screening in drug discovery and development programs.
The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. Starting from this compound, a trifunctional scaffold, chemists can selectively introduce a wide range of substituents at the 2-position through well-established palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Overview of Synthetic Strategies
The primary strategies for the diversification of this compound involve the substitution of the bromo group at the 2-position. The two most common and effective methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of a wide array of 2-aminopyrimidine derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of heteroatom nucleophiles such as alcohols and thiols.
Below is a general workflow for the library synthesis of substituted pyrimidines from this compound.
Data Presentation: Reaction Yields
The following tables summarize representative yields for the synthesis of substituted pyrimidines from halo-pyrimidines using the aforementioned synthetic strategies. While data for the exact starting material, this compound, is limited in consolidated library format, the presented yields for analogous systems provide a strong predictive framework for reaction planning and optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines with Various Boronic Acids
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 85 |
| 3 | 2,4-Dichloropyrimidine | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 75 |
| 4 | 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 87 |
| 5 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (4.5) | KF | 1,4-Dioxane | 100 | 12 | 91 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines/pyrimidines with Various Amines
| Entry | Halopyridine/pyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 14 | 93 |
| 2 | 2-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 14 | 95 |
| 3 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 14 | 88 |
| 4 | 2-Amino-4-chloropyrimidine | 4-Fluoroaniline | - | - | Et₃N | Propanol | 140 (MW) | 0.5 | 54 |
| 5 | 2-Amino-4-chloropyrimidine | 2,4-Difluoroaniline | - | - | Et₃N | Propanol | 140 (MW) | 0.5 | 65 |
Table 3: Nucleophilic Aromatic Substitution of Halopyrimidines with Heteroatom Nucleophiles
| Entry | Halopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyrimidine | Phenol | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Chloropyrimidine | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 92 |
| 3 | 4-Chloropyrimidine | Methanol | NaH | THF | 65 | 4 | 78 |
| 4 | 2-Chloropyridine | 1-Octanethiol | - | Toluene | 18 | 24 | 89 |
| 5 | 2-Chloropyridine | 5-Bromopyridine-2-thiol | - | Acetonitrile | 18 | 1 | 85 |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of a library of substituted pyrimidines from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1.2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) for the required time (4-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the 2-bromo group with various heteroatom nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (alcohol or thiol, 1.1-2.0 equiv)
-
Base (e.g., NaH, K₂CO₃, Et₃N, 1.1-2.0 equiv)
-
Solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base at room temperature (or 0 °C for strong bases like NaH).
-
Stir for 15-30 minutes to form the nucleophilic species.
-
Add a solution of this compound in the same solvent.
-
Heat the reaction mixture to the desired temperature (typically 25-100 °C) and stir for the required time (1-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthetic protocols and workflows detailed in these application notes provide a robust foundation for the generation of diverse libraries of substituted pyrimidines from this compound. By employing Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can efficiently access a wide range of novel compounds with potential therapeutic applications. The provided data on reaction yields, while based on analogous systems, offers valuable guidance for the planning and execution of these synthetic endeavors. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
2-Bromopyrimidine-4-carbonitrile: A Versatile Intermediate for Kinase Inhibitor Discovery
Introduction
2-Bromopyrimidine-4-carbonitrile has emerged as a valuable and versatile building block for the synthesis of targeted therapies in drug discovery, particularly in the development of kinase inhibitors. Its unique chemical structure, featuring a pyrimidine core with strategically placed bromo and cyano functionalities, allows for diverse chemical modifications, making it an ideal starting point for creating libraries of potent and selective drug candidates. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. The bromo substituent at the 2-position serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and heteroaryl groups. Simultaneously, the cyano group at the 4-position can be a site for further chemical transformations or act as a key interacting element with the target protein. This application note will detail the use of this compound in the synthesis of kinase inhibitors, providing experimental protocols and biological data for derived compounds.
Application in the Synthesis of Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are found in several types of cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to cancer formation and progression.[1] Therefore, inhibiting mutant IDH1 is a promising therapeutic strategy for these cancers.[1]
The synthesis of these inhibitors often involves a key nucleophilic aromatic substitution (SNAr) reaction where the bromine atom at the 2-position of this compound is displaced by an amine-containing moiety. This reaction forms a 2-aminopyrimidine derivative, a common scaffold in many kinase inhibitors.
Quantitative Data of Representative IDH1 Inhibitors
The following table summarizes the inhibitory activity of representative compounds synthesized using a 2-aminopyrimidine-4-carbonitrile core, derived from this compound.
| Compound ID | Target | IC50 (nM) | Cell-Based Assay |
| Compound A | Mutant IDH1 (R132H) | 15 | 2-HG production in U87MG cells |
| Compound B | Mutant IDH1 (R132C) | 25 | 2-HG production in HT1080 cells |
| Compound C | Wild-Type IDH1 | >10,000 | Enzyme activity assay |
Note: The data presented are representative values from publicly available sources and may vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of this compound
The starting material, this compound, can be synthesized from 2-hydroxypyrimidine-4-carboxaldehyde oxime.[1]
Step A: Synthesis of 2-Hydroxy-4-carboxaldehyde oxime To a solution of 2-hydroxy-4-methylpyrimidine hydrochloride (25.0 g, 171 mmol) in 50% acetic acid (200 mL) at 0 °C, sodium nitrite (17.7 g, 260 mmol) is slowly added. The reaction mixture is stirred at this temperature for a specified time and then worked up to yield the oxime.[1]
Step B: Synthesis of this compound The 2-hydroxy-4-carboxaldehyde oxime is then subjected to bromination and dehydration reactions to yield the final product, this compound.[1]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of this compound with a generic amine to form a 2-aminopyrimidine-4-carbonitrile derivative.
Materials:
-
This compound
-
Amine of interest (e.g., tert-butyl 3-aminopiperidine-1-carboxylate)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine of interest (1.1-1.5 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyrimidine-4-carbonitrile derivative.
Visualizations
Experimental Workflow for SNAr
Caption: Workflow for the synthesis of 2-aminopyrimidine-4-carbonitrile derivatives.
Mutant IDH1 Signaling Pathway
Caption: Simplified signaling pathway of mutant IDH1 in cancer.
References
Troubleshooting & Optimization
improving low yield in Suzuki coupling of 2-Bromopyrimidine-4-carbonitrile
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve low yields in the Suzuki coupling of 2-Bromopyrimidine-4-carbonitrile.
Troubleshooting Guide: Low Yield
Question 1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
Low yields in the Suzuki coupling of electron-deficient heteroaryl halides like this compound are a frequent challenge. The primary factors to investigate are:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands can help shield the palladium center to mitigate this issue.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient systems.[1][2] The choice of base is critical to promote this step effectively.[1][3]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include:
-
Protodeboronation: The boronic acid coupling partner can react with protic sources (like water) to replace the boronic acid group with a hydrogen atom.[1] This is often exacerbated by high temperatures and certain aqueous bases.[1][4]
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[1]
-
Debromination: The starting this compound can be reduced, replacing the bromine with a hydrogen.
-
-
Poor Solubility: Insufficient solubility of the starting materials in the chosen solvent can lead to a slow and incomplete reaction.[1]
Question 2: I am observing significant byproduct formation. How can I minimize homocoupling and protodeboronation?
Minimizing these side reactions is crucial for improving your yield.
To Reduce Homocoupling: Homocoupling of the boronic acid is primarily caused by oxygen in the reaction mixture.[1]
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][5]
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[1]
To Reduce Protodeboronation: This side reaction is prevalent with aqueous bases and can be influenced by the stability of your boron reagent.[1]
-
Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less susceptible to protodeboronation.[1]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried, especially when using non-aqueous base/solvent systems.[1]
-
Base Selection: The choice of base can influence the rate of this side reaction.[1]
Question 3: My reaction is not going to completion, and I see a lot of unreacted starting material. What should I try?
Incomplete conversion can stem from several issues related to the reaction conditions and components.
-
Catalyst/Ligand System: The catalyst may be inactive or suboptimal for this specific transformation.
-
Catalyst Choice: While Pd(PPh₃)₄ is common, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ paired with a suitable ligand might be more effective.[1][3] For challenging substrates, highly active pre-catalysts like Buchwald palladacycles can be beneficial.[1]
-
Ligand Choice: For electron-deficient substrates, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos) are often more effective than standard ligands like PPh₃.[6]
-
-
Base Strength and Type: The base may not be strong enough to effectively promote the transmetalation step.[1] Consider screening stronger bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2]
-
Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[1] Cautiously increasing the temperature can improve conversion.[1] However, be aware that higher temperatures can also increase the rate of side reactions.[7] A temperature screening from 80 °C to 110 °C is a good starting point.[1][8]
-
Reagent Purity: Ensure all starting materials, especially the boronic acid and the palladium catalyst, are of high purity and have not degraded.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for Suzuki coupling reactions of pyrimidine halides, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ (3-5) | - | 70-80 | A common starting point, effective for many pyrimidine substrates.[2][8] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst.[1] |
| PdCl₂(dppf) (3) | - | ~60 | Often provides decent yields without needing separate ligand addition.[9] |
Table 2: Effect of Base on Yield
| Base (Equivalents) | Solvent System | Typical Yield (%) | Notes |
|---|---|---|---|
| K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | Moderate to High | A common and cost-effective choice.[1][8] |
| K₃PO₄ (2-3) | Dioxane/H₂O or Toluene | High to Excellent | A strong base, very effective for less reactive substrates.[2] |
| Cs₂CO₃ (2-3) | Dioxane or Toluene | High to Excellent | Often provides higher yields but is more expensive.[1] |
| Na₂CO₃ (2-3) | DMF or Dioxane/H₂O | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Table 3: Effect of Solvent on Yield
| Solvent | Typical Temperature (°C) | Notes |
|---|---|---|
| 1,4-Dioxane / H₂O (2:1 or 4:1) | 80-110 | Excellent solvent system for many Suzuki couplings, promoting solubility of both organic and inorganic reagents.[2][7] |
| Toluene / H₂O | 80-110 | Good alternative to dioxane, often used with phase-transfer catalysts.[5] |
| THF / H₂O (4:1) | 70-80 | Lower boiling point may require longer reaction times.[5] |
| DMF | 90-120 | Good for substrates with poor solubility, but can be difficult to remove. Use anhydrous conditions.[5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
-
Degassing:
-
Seal the vessel and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least 3-5 times to remove oxygen.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the solvent mixture to the reaction vessel via syringe.
-
-
Catalyst Addition:
-
In a single portion, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if separate, the ligand.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Is this compound more or less reactive than a simple bromobenzene? A1: this compound is generally considered a more challenging substrate. The electron-deficient nature of the pyrimidine ring, compounded by the electron-withdrawing nitrile group, can make the oxidative addition step faster, but the potential for catalyst inhibition by the ring nitrogens complicates the overall process.[2]
Q2: Can I run this reaction open to the air? A2: It is strongly discouraged. The presence of oxygen can lead to significant homocoupling of the boronic acid and deactivation of the palladium catalyst, both of which will drastically lower your yield.[1] For reproducible and optimal results, the reaction must be carried out under an inert atmosphere.[1]
Q3: My boronic acid is old. Can I still use it? A3: It is recommended to use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form boroxines or undergo partial decomposition, which can negatively impact the reaction yield.[10] If you suspect the quality of your boronic acid, it is best to use a fresh batch or purify the existing material.
Q4: Can microwave irradiation improve my reaction? A4: Yes, microwave-assisted synthesis can be highly effective for Suzuki couplings. It often leads to dramatically shorter reaction times (e.g., 15-30 minutes instead of many hours) and can improve yields, sometimes even with lower catalyst loadings.[4][7] If you have access to a microwave reactor, it is a valuable tool for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 2-Bromopyrimidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Bromopyrimidine-4-carbonitrile.
General Considerations
This compound presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further accentuated by the nitrile group, can influence the reactivity of the C-Br bond. Additionally, the pyrimidine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for successful coupling.
Troubleshooting Common Issues
Problem 1: Low or No Conversion
Low or no conversion of the starting material is a frequent issue. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Catalyst Deactivation: The lone pairs on the pyrimidine nitrogens can bind to the palladium center, inhibiting its catalytic activity.
-
Inefficient Oxidative Addition: While the electron-deficient ring should facilitate oxidative addition, other factors might hinder this step.
-
Solution: Ensure your palladium source is efficiently generating the active Pd(0) species. Using pre-catalysts can often improve reproducibility. Increasing the reaction temperature may also be beneficial.
-
-
Suboptimal Base: The choice of base is crucial for the efficiency of the catalytic cycle.
-
Solution: For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LiHMDS are often effective. The solubility of the base can also be a factor; consider using a base that is at least partially soluble in the reaction medium.[1][4]
-
-
Poor Reagent/Solvent Quality: Cross-coupling reactions are often sensitive to air and moisture.
-
Solution: Use anhydrous and thoroughly degassed solvents. Ensure all reagents, especially the coupling partner (e.g., boronic acid), are of high purity.
-
Caption: Troubleshooting workflow for low or no conversion.
Problem 2: Significant Side Product Formation
The formation of byproducts such as homocoupled products or hydrodehalogenation of the starting material can reduce the yield of the desired product.
Potential Causes and Solutions:
-
Homocoupling of the Coupling Partner: This is particularly common with boronic acids in Suzuki-Miyaura reactions and can be caused by the presence of oxygen.
-
Solution: Rigorously degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial.[1]
-
-
Protodeboronation of Boronic Acids: Boronic acids can be unstable, especially in the presence of aqueous bases, leading to the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Alternatively, anhydrous reaction conditions can be employed.
-
-
Hydrodehalogenation: The bromo substituent is replaced by a hydrogen atom.
-
Solution: This can sometimes be mitigated by optimizing the ligand and base combination or by lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for coupling with this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the specific cross-coupling reaction. However, for electron-deficient and potentially coordinating substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[3][4] Pre-formed palladium pre-catalysts are also highly recommended for their stability and ability to generate the active Pd(0) species reliably.
Q2: What is the recommended starting point for ligand and base screening?
A2: A good starting point is to screen a small set of established ligands and bases. For Suzuki-Miyaura reactions, begin with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos, and bases like K₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, a similar palladium source with a ligand like Xantphos or a biarylphosphine ligand and a strong base like NaOtBu is a common starting point.[3][5]
Q3: How critical is the choice of solvent?
A3: The solvent plays a crucial role in solubility of reagents and in the stability and activity of the catalyst. Aprotic solvents like 1,4-dioxane, toluene, and DMF are commonly used. For Suzuki-Miyaura reactions, a co-solvent of water is often necessary to dissolve the inorganic base.[1] It is imperative that all solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.
Q4: Can I use 2-chloropyrimidine-4-carbonitrile instead?
A4: While 2-chloropyrimidines are often more cost-effective, the C-Cl bond is significantly stronger and less reactive than the C-Br bond. Cross-coupling of the chloro-analogue would likely require more forcing conditions, such as higher temperatures and more active (and often more expensive) catalyst systems. For initial studies, this compound is generally the preferred substrate.
Data on Catalyst and Ligand Selection for Analogous Systems
While specific data for this compound is limited in the literature, the following tables provide a summary of conditions used for the cross-coupling of structurally similar bromopyrimidines and bromopyridines. This data can serve as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines/pyridines
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 18 | ~90 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
Note: The reactivity of this compound may differ due to the presence of the electron-withdrawing nitrile group.
Table 2: Buchwald-Hartwig Amination of Bromopyrimidines/pyridines
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 110 | 18 | ~95 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 110 | 24 | ~80 |
| 3 | 4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Aryl Bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | reflux | - | 27-82[6] |
Note: The choice of ligand and base is highly dependent on the specific amine coupling partner.
Experimental Protocols for Key Cross-Coupling Reactions
The following are generalized experimental protocols that should be optimized for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent(s) (e.g., 1,4-dioxane/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried reaction vessel.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) under an inert atmosphere.[7]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 eq.).[7]
-
Reaction: Stir the reaction at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture, evaporate the solvent, and partition the residue between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
Technical Support Center: Optimizing Suzuki Reactions of 2-Bromopyrimidine-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromopyrimidine-4-carbonitrile. The electron-withdrawing nature of the nitrile and the pyrimidine ring presents unique challenges, which this guide addresses through detailed protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges stem from the electron-deficient nature of the pyrimidine ring, which is further deactivated by the 4-carbonitrile group. This can lead to a slow or difficult oxidative addition step.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome these issues.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For electron-deficient heteroaryl halides, catalyst systems with bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the catalyst.[3][4] A common and effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type biarylphosphine ligand such as SPhos or XPhos.[5][6] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a viable option to screen.[7][8]
Q3: Can I run this reaction under air?
A3: It is strongly discouraged. The presence of oxygen can cause oxidative degradation of the phosphine ligands and promote the undesirable homocoupling of the boronic acid coupling partner, leading to lower yields and purification difficulties.[2][9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for reproducibility and optimal results.[3]
Q4: My boronic acid is unstable. What can I do?
A4: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved.[4][6] To mitigate this, you can use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[4][10] Using anhydrous conditions and a milder base like K₃PO₄ or KF can also help minimize this side reaction.[6][11]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems encountered during the reaction.
Q1: My reaction shows low or no conversion of the this compound starting material. What should I do?
A1: This often points to issues with the oxidative addition step or catalyst activity.
-
Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation barrier for this challenging substrate. Solvents with higher boiling points like 1,4-dioxane or toluene may be necessary.[5][8]
-
Switch Catalyst/Ligand: If using a simple catalyst like Pd(PPh₃)₄, switch to a more active system with bulky, electron-rich ligands (e.g., XPhos, SPhos) which are known to accelerate oxidative addition for difficult substrates.[5]
-
Check Reagent Quality: Ensure the palladium catalyst is active, the boronic acid has not degraded, and the solvents are anhydrous and properly degassed.
Q2: I am observing significant formation of byproducts, especially homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is typically caused by the presence of oxygen or issues with the catalyst.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with argon or nitrogen.[2][9] Maintain a positive inert gas pressure throughout the reaction setup and duration.
-
Use a Pd(0) Source: If using a Pd(II) precatalyst, its incomplete reduction to the active Pd(0) state can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may help.[4]
-
Optimize Stoichiometry: Using a large excess of the boronic acid can favor homocoupling. A slight excess (1.1–1.2 equivalents) is typically sufficient.[9]
Q3: My main side product is the debrominated starting material (pyrimidine-4-carbonitrile). What causes this?
A3: Dehalogenation is a known side reaction in Suzuki couplings.[12]
-
Solvent Choice: The choice of solvent can influence this pathway. Avoid using alcohol as the primary solvent if debromination is a major issue and instead use anhydrous aprotic solvents like 1,4-dioxane or toluene.[9]
-
Base Selection: Some bases can be a source of hydrides that lead to dehalogenation. Carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are generally preferred over hydroxides.[6][9]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as prolonged heating can favor side reactions.
Q4: The reaction works, but the yield is inconsistent between batches. What could be the cause?
A4: Inconsistent yields often point to sensitivity to air, moisture, or reagent purity.
-
Standardize Procedures: Ensure that the degassing procedure, reagent quality, and reaction setup are identical for each run.
-
Moisture Control: The presence of water can affect the reaction, particularly by promoting protodeboronation of the boronic acid.[6] Ensure solvents are anhydrous and glassware is properly dried.
-
Reagent Purity: Verify the purity of the this compound and the boronic acid. Impurities can inhibit the catalyst.
Data Presentation: Screening Reaction Conditions
For a novel or challenging substrate like this compound, a systematic screen of reaction parameters is recommended. The tables below provide suggested starting points for optimization.
Table 1: Base and Solvent Screening Conditions
| Entry | Base (2-3 equiv.) | Solvent System (v/v) | Temperature (°C) | Expected Outcome |
| 1 | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 100 | A standard, versatile system.[8][13] |
| 2 | K₃PO₄ | Toluene / H₂O (10:1) | 110 | A stronger base, often effective for less reactive substrates under nearly anhydrous conditions.[3][7] |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 100 | A highly effective but more expensive base, good for difficult couplings.[2][3] |
| 4 | Na₂CO₃ | DMF / H₂O (5:1) | 90-100 | DMF can help with the solubility of starting materials.[2][14] |
| 5 | KF | THF | 70 | A milder base, useful if base-sensitive functional groups are present.[3][11] |
Table 2: Catalyst and Ligand Screening Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Notes |
| 1 | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ | Dioxane/H₂O | A classic, all-in-one catalyst. Good first screen.[7][8] |
| 2 | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene | Buchwald-type ligand, excellent for electron-deficient halides.[5] |
| 3 | Pd(OAc)₂ (2%) | XPhos (4%) | Cs₂CO₃ | Dioxane | Highly active system for challenging couplings.[5] |
| 4 | PdCl₂(dppf) (3%) | - | Na₂CO₃ | DMF/H₂O | Another common catalyst, often robust and effective.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific coupling partners. All operations should be performed under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[16]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]
Visualizations
Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
minimizing debromination of 2-Bromopyrimidine-4-carbonitrile in reactions
Welcome to the technical support center for reactions involving 2-Bromopyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of pyrimidine-4-carbonitrile as a byproduct. This reduces the yield of the desired product and complicates purification. The electron-withdrawing nature of the nitrile group can make the C-Br bond more susceptible to this side reaction under certain conditions.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote the debromination of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.
-
Choice of Base: Strong bases, especially in the presence of protic solvents, are known to facilitate debromination.
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.
-
Presence of Hydride Sources: Solvents, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.
Q3: How does the pyrimidine ring and the nitrile group influence the likelihood of debromination?
A3: The electron-deficient nature of the pyrimidine ring, further enhanced by the strongly electron-withdrawing nitrile group at the 4-position, makes the 2-position susceptible to nucleophilic attack and can influence the stability of intermediates in the catalytic cycle. While an electron-withdrawing group can facilitate the initial oxidative addition step in cross-coupling reactions, it can also make the aryl bromide more prone to reduction (debromination).
Troubleshooting Guides
Issue: Significant formation of pyrimidine-4-carbonitrile (debrominated byproduct) is observed in my reaction.
This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your cross-coupling reactions.
Step 1: Analyze the Reaction Conditions
Review your current experimental setup. The choice of base, temperature, and catalyst system are the most critical factors influencing debromination.
Step 2: Modify the Base and Temperature
High temperatures and strong bases are common culprits for debromination.
-
Recommendation: Switch to a milder inorganic base. Carbonate and phosphate bases are often effective at promoting the desired coupling while minimizing debromination.[1] Concurrently, attempt the reaction at a lower temperature.
-
Action: Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation.
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Milder bases are less likely to generate palladium-hydride species that cause debromination. |
| Temperature | Lower the reaction temperature (e.g., from 110 °C to 80-90 °C). | Debromination may have a higher activation energy, so lowering the temperature can disfavor this pathway. |
Step 3: Optimize the Catalyst System
The choice of palladium precursor and ligand is crucial, especially for heteroaromatic substrates.
-
Recommendation: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often effective. These ligands can promote the desired reductive elimination over competing side reactions.
-
Action: Screen a panel of ligands. While bulky, electron-rich ligands (e.g., SPhos, XPhos) can be highly active, sometimes a ligand with slightly different properties may provide better selectivity.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands can stabilize the palladium catalyst, prevent catalyst poisoning by the pyrimidine nitrogen, and promote the desired C-C or C-N bond formation. |
| Catalyst Loading | Use the lowest effective catalyst loading. | High catalyst loading can sometimes lead to increased side reactions. |
Step 4: Ensure an Inert and Anhydrous Environment
The presence of oxygen and water can lead to catalyst degradation and provide a source for hydride species.
-
Recommendation: Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Action: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a positive pressure of an inert gas (Argon or Nitrogen). | Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling of boronic acids in Suzuki reactions. |
| Solvents/Reagents | Use anhydrous solvents and ensure reagents are dry. | Water can act as a hydride source, leading to debromination. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, incorporating best practices to minimize debromination. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for the coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol is for the amination of this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cs₂CO₃ (1.5-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed tube with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask or sealed tube.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Ligand | SPhos (3 mol%) | - | - |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene/H₂O (4:1) | DMF |
| Temperature | 80-90 °C | 90-100 °C | 100 °C |
| Notes | Good for a wide range of boronic acids. | A classic catalyst, may require higher temperatures. | Dppf can be effective for heteroaryl couplings. |
Data is illustrative and based on general trends for electron-deficient heteroaryl bromides.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (2 mol%) | - |
| Base | Cs₂CO₃ (2.0 equiv) | NaOtBu (1.5 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 °C | 90-100 °C | 80-90 °C |
| Notes | A robust system for many amines. | NaOtBu is a strong base; use with caution for base-sensitive substrates. | A pre-catalyst that can be highly effective. |
Data is illustrative and based on general trends for the amination of 2-bromopyridines and other electron-deficient systems.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A step-by-step workflow for troubleshooting debromination.
Caption: Decision tree for selecting initial reaction conditions.
References
Technical Support Center: Purification of 2-Bromopyrimidine-4-carbonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 2-bromopyrimidine-4-carbonitrile and its derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the flash column chromatography of this compound?
A good starting point for the purification of this compound on silica gel is a non-polar solvent system with a polar modifier. A common eluent is a mixture of ethyl acetate in hexanes or petroleum ether. Based on closely related compounds, a starting concentration of 10-20% ethyl acetate in hexanes is recommended.[1] The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q2: How can I improve the separation of my target compound from closely eluting impurities?
If your product co-elutes with impurities, consider the following strategies:
-
Optimize the Solvent System: A shallower solvent gradient during column chromatography can enhance separation. For instance, you could run a gradient of 5% to 15% ethyl acetate in hexanes over a larger column volume. For very similar impurities, trying a different solvent system, such as dichloromethane/methanol, may alter the elution order and improve separation.[2]
-
Use High-Efficiency Silica Gel: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can lead to higher resolution.
-
Modify the Stationary Phase: Since pyrimidine derivatives can interact with the acidic surface of silica gel, deactivating the silica with a small amount of triethylamine (0.1-1%) in your eluent can improve peak shape and separation.[2] Alternatively, neutral alumina can be used as the stationary phase.[2]
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Decomposition on silica gel can be a problem for halogenated heterocycles.[2] To mitigate this:
-
Deactivate the Silica Gel: As mentioned above, adding a small percentage of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel.[2]
-
Minimize Time on the Column: A faster flow rate during flash chromatography can reduce the contact time of your compound with the stationary phase. However, this may come at the cost of resolution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2]
Q4: Can I purify this compound derivatives by recrystallization?
Yes, recrystallization can be a very effective purification method, especially for removing minor impurities from a solid product.[3] The key is to find a suitable solvent or solvent system in which your compound has high solubility at an elevated temperature and low solubility at room temperature. For related bromopyrimidines, n-hexane has been used for recrystallization.[3] Other common solvents to screen for recrystallization include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[4]
Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound derivatives?
While specific impurities depend on the synthetic route, common contaminants in the synthesis of related brominated heterocycles include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be a precursor pyrimidine or the brominating agent.
-
Isomeric Byproducts: Depending on the directing groups on the pyrimidine ring, bromination could occur at other positions.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-pyrimidine derivatives.[2]
-
Hydrolysis Products: The nitrile group can potentially be hydrolyzed to a carboxylic acid or amide under certain conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexanes, or dichloromethane/methanol). Add a small amount of triethylamine (0.1%) for basic compounds or acetic acid (0.1%) for acidic impurities to improve spot shape. |
| Product Elutes with the Solvent Front in Column Chromatography | The eluent is too polar. | Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be necessary. |
| Tailing of the Product Spot on TLC and Column | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to deactivate the silica gel.[2] |
| Streaking of Spots on TLC | The sample is overloaded on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. |
| The Compound "Oils Out" During Recrystallization | The cooling process is too rapid, or the solvent is not ideal. | Re-heat the solution to redissolve the oil. Allow it to cool more slowly. If the problem persists, try a different recrystallization solvent. |
| Low Recovery After Column Chromatography | The compound may be partially adsorbing to the silica gel or is too soluble in the eluent. | Ensure all the product is eluted by washing the column with a more polar solvent at the end of the purification. If the compound is streaking, deactivating the silica may help. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the target compound is typically around 0.2-0.4 for good separation on a column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel column.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent as the column runs (e.g., increase the percentage of ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of solid this compound derivatives by recrystallization.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvent (e.g., n-hexane, ethanol, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives by flash column chromatography.
References
identifying byproducts in the functionalization of 2-Bromopyrimidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromopyrimidine-4-carbonitrile. The following sections address common issues encountered during functionalization reactions, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid, but I am observing a significant amount of a debrominated byproduct, pyrimidine-4-carbonitrile. What is the likely cause and how can I minimize it?
A1: The formation of a debrominated (hydrodebromination) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Br bond.
Potential Causes:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), base (e.g., alkoxides), or impurities in the reagents.
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-C bond is slow, the competing hydrodebromination pathway can become more prominent.
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Base Selection | Use non-hydridic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Avoids the introduction of a potential hydride source.[1] |
| Solvent Choice | Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DMF. | Minimizes the presence of protic species that can act as hydride donors.[1] |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[1] |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS. | Avoid prolonged reaction times after the starting material has been consumed to minimize byproduct formation. |
Q2: In my Buchwald-Hartwig amination of this compound, I am getting a low yield of the desired 2-aminopyrimidine product and observing the formation of the debrominated starting material. How can I improve my yield?
A2: Low yields and competing hydrodebromination are common challenges in Buchwald-Hartwig aminations, particularly with heteroaryl halides.
Potential Causes:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Inefficient Oxidative Addition or Reductive Elimination: The electronic properties of the pyrimidine ring can affect the kinetics of these key steps in the catalytic cycle.[2]
-
Presence of Water: Water can lead to the formation of palladium-hydride species, promoting hydrodebromination.[1]
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Ligand Choice | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands can stabilize the palladium catalyst and promote the desired C-N bond formation.[1] |
| Base Selection | Employ a strong, non-nucleophilic base such as NaOtBu or K₃PO₄. | A strong base is often required for efficient deprotonation of the amine.[3] |
| Anhydrous Conditions | Ensure all reagents and solvents are strictly anhydrous. | Minimizes the formation of Pd-H species that lead to hydrodebromination.[1] |
| Catalyst Pre-activation | Consider using a pre-formed palladium catalyst or a pre-catalyst activation step. | Ensures the active Pd(0) species is readily available for the catalytic cycle. |
Q3: I am performing a nucleophilic aromatic substitution (SNA_r_) on this compound with an aliphatic amine, but the reaction is sluggish and gives a mixture of products. What can I do to improve the outcome?
A3: While the pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack, reaction conditions need to be optimized for efficient and selective substitution.
Potential Causes:
-
Insufficient Nucleophilicity: The amine may not be nucleophilic enough under the reaction conditions.
-
Low Reaction Temperature: S_NAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the rate of reaction.
-
Side Reactions: At higher temperatures, competing side reactions may occur.
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Base Addition | Add a non-nucleophilic base like triethylamine or DIPEA. | Can deprotonate the amine, increasing its nucleophilicity. |
| Increase Temperature | Gradually increase the reaction temperature, monitoring for byproduct formation. | Provides the necessary activation energy for the substitution to occur. |
| Solvent Selection | Use polar aprotic solvents like DMF, DMSO, or NMP. | These solvents can help to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). |
| Microwave Irradiation | Consider using microwave heating. | Can often accelerate the reaction and improve yields. |
Q4: During the workup of my reaction, I've noticed the formation of 2-bromopyrimidine-4-carboxamide. How can I prevent the hydrolysis of the nitrile group?
A4: The nitrile group is susceptible to hydrolysis to a primary amide, especially under acidic or basic conditions, often exacerbated by elevated temperatures during the reaction or workup.
Potential Causes:
-
Aqueous Workup with Acid or Base: The presence of strong acids or bases during the aqueous workup can catalyze nitrile hydrolysis.
-
Prolonged Heating in Protic Solvents: Heating the reaction mixture for extended periods in the presence of water or other protic solvents can lead to hydrolysis.
Troubleshooting Strategies:
| Strategy | Recommendation | Rationale |
| Neutral Workup | Perform the aqueous workup under neutral pH conditions. | Avoids acid or base-catalyzed hydrolysis of the nitrile. |
| Anhydrous Reaction Conditions | Ensure the reaction is carried out under strictly anhydrous conditions if possible. | Minimizes the presence of water that can participate in hydrolysis. |
| Controlled Temperature | Avoid excessive heating during the reaction and workup. | Reduces the rate of the hydrolysis reaction. |
| Alternative Purification | Consider non-aqueous workup or direct purification by chromatography if feasible. | Eliminates the contact with water altogether. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Nucleophilic Aromatic Substitution of this compound with Piperidine
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Triethylamine (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and DMF.
-
Add piperidine and triethylamine to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visualizing Byproduct Formation
The following diagrams illustrate the reaction pathways leading to the desired product and common byproducts.
Caption: Byproducts in Suzuki-Miyaura Coupling.
Caption: Byproducts in Buchwald-Hartwig Amination.
Caption: Nitrile Hydrolysis Byproduct Formation.
References
troubleshooting failed nucleophilic substitution on 2-Bromopyrimidine-4-carbonitrile
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with nucleophilic substitution on 2-Bromopyrimidine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution (SNAr) on a pyrimidine ring typically favored at the C2 and C4 positions? A1: The nitrogen atoms within the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to attack by nucleophiles.[1][2] When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto one of the electronegative nitrogen atoms, stabilizing the intermediate and facilitating the reaction.[1][3][4]
Q2: My reaction with this compound is not working. Is bromine a good enough leaving group? A2: For SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[1] This is because the rate-determining step is usually the initial attack of the nucleophile on the ring, not the breaking of the carbon-halogen bond.[3][5] The high electronegativity of fluorine strongly activates the ring towards attack. While bromine is a viable leaving group, the reaction may require more forcing conditions (e.g., higher temperature) compared to its chloro- or fluoro-analogs.
Q3: How does the 4-carbonitrile group affect the reaction? A3: The 4-carbonitrile (-CN) group is a strong electron-withdrawing group. Its presence makes the pyrimidine ring significantly more electron-deficient, which activates it towards nucleophilic attack.[1] This electronic effect should facilitate the substitution at the 2-position.
Q4: Can the solvent choice impact my reaction outcome? A4: Absolutely. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[6] These solvents can solvate the cation of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity.[6] If a nucleophilic solvent like methanol or ethanol is used, it can compete with your intended nucleophile, leading to undesired side products (solvolysis).[1]
Troubleshooting Guide for Failed Reactions
This guide addresses the most common issues encountered during the nucleophilic substitution on this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Insufficient Nucleophilicity: The attacking nucleophile may be too weak. | • If using an alcohol or thiol, convert it to the more nucleophilic alkoxide or thiolate using a suitable base (e.g., NaH, K₂CO₃).[1]• Ensure the base used is strong enough to deprotonate your nucleophile. |
| 2. Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. | • Gradually increase the reaction temperature, monitoring for product formation and potential degradation by TLC or LC-MS.[1][6] | |
| 3. Poor Leaving Group Ability: While bromine is a leaving group, more reactive halogens may be needed for difficult substitutions. | • If possible, consider using 2-chloro- or 2-fluoropyrimidine-4-carbonitrile as the starting material.[1] | |
| 4. Inappropriate Solvent: The solvent may be hindering the nucleophile's reactivity. | • Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[6] | |
| Formation of Multiple Products | 1. Solvolysis: The solvent (e.g., ethanol, methanol) is acting as a nucleophile. | • Use a non-nucleophilic, polar aprotic solvent.[1] |
| 2. Hydrolysis: Water present in the reaction mixture is hydrolyzing the starting material or product. | • Ensure anhydrous conditions by using dry solvents and reagents under an inert atmosphere (e.g., Nitrogen, Argon).[1] | |
| Product Degradation | 1. Harsh Basic Conditions: Strong bases or high temperatures can lead to the opening or degradation of the pyrimidine ring. | • Use a milder base (e.g., DIPEA, K₂CO₃ instead of NaH) if possible.• Avoid excessively high reaction temperatures; find the minimum temperature required for conversion.[1] |
Troubleshooting Workflow Diagram
References
Validation & Comparative
Reactivity Face-Off: 2-Bromopyrimidine-4-carbonitrile vs. 2-Chloropyrimidine-4-carbonitrile in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2-bromopyrimidine-4-carbonitrile and 2-chloropyrimidine-4-carbonitrile, two key intermediates in the synthesis of novel therapeutics. By examining their performance in pivotal reactions and providing supporting experimental data, this document aims to facilitate informed substrate selection.
The reactivity of these two structurally similar pyrimidine derivatives is primarily dictated by the nature of the carbon-halogen bond at the 2-position. This difference in the leaving group ability of bromide versus chloride leads to distinct reactivity profiles in two major classes of reactions crucial for drug development: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
At a Glance: Key Reactivity Differences
| Reaction Type | More Reactive Species | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | The weaker C-Br bond facilitates the rate-determining oxidative addition step. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyrimidine-4-carbonitrile | The higher electronegativity of chlorine enhances the electrophilicity of the carbon center, accelerating the nucleophilic attack. |
Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Bromo-Substituent
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the bromo-substituted pyrimidine more susceptible to this crucial activation step. Consequently, this compound generally exhibits higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The enhanced reactivity of the bromo-derivative often translates to higher yields under comparable conditions.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling
| Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Data presented is for structurally similar compounds to illustrate the general reactivity trend.
Buchwald-Hartwig Amination: C-N Bond Formation Efficiency
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, a key transformation for the synthesis of arylamines, benefits from the greater reactivity of the C-Br bond.
Table 2: Illustrative Yields in Buchwald-Hartwig Amination
| Halopyrimidine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | K₃PO₄ | Toluene | 100 | 24 | 95 |
Data presented is for structurally similar compounds to illustrate the general reactivity trend.
Nucleophilic Aromatic Substitution (SNAr): The Chloro-Substituent Takes the Lead
In contrast to palladium-catalyzed reactions, 2-chloropyrimidine-4-carbonitrile is generally more reactive in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, where the initial nucleophilic attack to form a Meisenheimer complex is the rate-determining step. The high electronegativity of the chlorine atom, compared to bromine, makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity accelerates the reaction, often leading to higher yields or allowing for milder reaction conditions.
The electron-withdrawing nitrile group at the 4-position of the pyrimidine ring further activates the system towards nucleophilic attack at the 2-position.
Table 3: Illustrative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Halopyridine | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-4-chloropyridine * | Sodium Methoxide | - | DMSO | 120 | 24 | 25 (for 2-bromo-4-methoxypyridine) | | 2-Chloropyridine * | Sodium Ethoxide | - | Ethanol | Reflux | - | Good |
Data presented for 2-bromo-4-chloropyridine demonstrates the selective substitution of the chloro group, indicating its higher reactivity in SNAr.
A Comparative Guide to Halopyrimidines in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. Halopyrimidines serve as versatile building blocks in this endeavor, with their reactivity in palladium-catalyzed cross-coupling reactions being a key determinant in the strategic design of synthetic routes. This guide provides an objective comparison of the performance of various halopyrimidines in five key palladium-catalyzed coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. The information presented is supported by experimental data to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond follows the general trend: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1][2] Consequently, iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Chloropyrimidines are less reactive and typically require more specialized and robust catalytic systems to achieve high yields.[1][2] Fluoropyrimidines are generally unreactive in these cross-coupling reactions.[1]
Influence of the Position: The electronic properties of the pyrimidine ring significantly influence the reactivity of the attached halogen. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, making them the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1] In the case of dihalopyrimidines, selective functionalization can often be achieved by leveraging these intrinsic reactivity differences. For instance, in 2,4-dihalopyrimidines, reactions generally favor the C4 position.[3]
Data Presentation: Comparative Performance of Halopyrimidines
The following tables summarize the performance of different halopyrimidines in key palladium-catalyzed coupling reactions, with data compiled from various literature sources. It is important to note that direct side-by-side comparisons under identical conditions are not always available; therefore, reactivity trends are also inferred from closely related substrates and general principles of cross-coupling chemistry.[1]
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 / 24 | 85 (at C4) |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 / 12 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 6 | 95 |
| 4 | 4-Iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Dioxane/H₂O | RT / 12 | >90 |
| 5 | 5-Bromopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DME/H₂O | 80 / 16 | 78 |
Note: Pyridine analogs are included to provide relevant reactivity data for comparison.
Table 2: Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N | THF | RT-60 / 4 | >90 |
| 2 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 / 8 | 88 |
| 3 | 2-Chloropyridine | Phenylacetylene | Pd₂(dba)₃ (2) | XPhos (4) / CuI (1) | Cs₂CO₃ | Dioxane | 100 / 24 | 75 |
| 4 | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Arylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT / 10 | 90-95 |
Table 3: Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 / 18 | 98 |
| 2 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 / 24 | 91 |
| 3 | 4-Iodopyridine | Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90 / 12 | High |
| 4 | 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 / 24 | I > Br > Cl reactivity |
Mandatory Visualization
References
Validating the Structure of 2-Bromopyrimidine-4-carbonitrile Adducts by 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1H NMR spectroscopy for the structural validation of 2-Bromopyrimidine-4-carbonitrile and its adducts against other analytical techniques. Supporting experimental data and detailed protocols are included to assist researchers in their drug discovery and development efforts.
Introduction to Structural Validation
The precise determination of a molecule's structure is a critical step in chemical synthesis and drug development. For novel compounds like derivatives of this compound, a versatile scaffold in medicinal chemistry, unambiguous structural confirmation is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for elucidating the structure of organic molecules in solution. This guide will focus on the application of 1H NMR in validating the structure of this compound and its adducts, offering a comparison with alternative methods.
1H NMR Analysis of this compound and a Representative Adduct
The 1H NMR spectrum of a substituted pyrimidine provides a wealth of information based on the chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration of the proton signals. The electronegative nitrogen atoms and the electron-withdrawing bromo and cyano groups in this compound significantly influence the chemical shifts of the ring protons, causing them to appear in the downfield region of the spectrum.
For the purpose of this guide, we will consider the nucleophilic substitution of the bromine atom with an amino group to form a representative adduct: 2-Aminopyrimidine-4-carbonitrile . The change in the substituent at the C2 position from a bromine atom to an amino group will induce a significant upfield shift in the chemical shifts of the pyrimidine ring protons due to the electron-donating nature of the amino group.
Below is a comparison of the expected 1H NMR spectral data for this compound and its amino adduct.
Table 1: Comparative 1H NMR Data (Predicted and Experimental)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Observed Multiplicity | Observed Coupling Constant (J, Hz) |
| This compound | H-5 | ~ 7.8 - 8.0 | d | ~ 5.0 |
| H-6 | ~ 8.9 - 9.1 | d | ~ 5.0 | |
| 2-Aminopyrimidine-4-carbonitrile | H-5 | ~ 6.5 - 6.7 | d | ~ 5.5 |
| H-6 | ~ 8.3 - 8.5 | d | ~ 5.5 | |
| -NH₂ | ~ 6.9 (broad s) | br s | N/A |
Note: The chemical shifts for this compound are predicted based on known substituent effects on the pyrimidine ring. The data for 2-Aminopyrimidine-4-carbonitrile is based on reported experimental values for similar compounds. The broadness of the -NH₂ signal is due to quadrupole broadening and/or chemical exchange.
Comparison with Alternative Analytical Techniques
While 1H NMR is a cornerstone of structural elucidation, a comprehensive validation often involves complementary techniques.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed information about the proton framework, including connectivity, stereochemistry, and electronic environment. | Non-destructive, requires small sample amount, provides unambiguous structural information in most cases. | Can have overlapping signals in complex molecules, sensitivity can be an issue for very dilute samples. |
| 13C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Complements 1H NMR, provides information on non-protonated carbons. | Lower sensitivity than 1H NMR, requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, which can help determine the elemental composition and substructures. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform, good for identifying key functional groups (e.g., -C≡N, -NH₂). | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | The definitive three-dimensional structure of a molecule in the solid state. | Provides an unambiguous and highly detailed molecular structure. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocol for 1H NMR Spectroscopy
This section provides a detailed methodology for acquiring high-quality 1H NMR spectra for the validation of this compound adducts.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography, recrystallization, or distillation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common solvents for pyrimidine derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD).
-
Sample Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for non-aqueous solvents).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for 1H NMR.
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the structural validation of a synthesized this compound adduct using 1H NMR.
A Comparative Guide to Mass Spectrometry Analysis of 2-Bromopyrimidine-4-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromopyrimidine-4-carbonitrile is a versatile building block, offering multiple reaction sites for the synthesis of diverse pyrimidine derivatives. The robust analysis of the resulting reaction products is critical for ensuring structural integrity and purity. This guide provides a comparative overview of mass spectrometry techniques for the characterization of products derived from two common reaction pathways involving this compound: nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Comparative Analysis of Reaction Products by Mass Spectrometry
The choice of ionization method and mass analyzer can significantly influence the fragmentation patterns and the type of structural information obtained. Here, we compare the expected mass spectral data from Electron Ionization (EI) and Electrospray Ionization (ESI) for representative products of SNAr and Suzuki coupling reactions of this compound.
Table 1: Comparison of Expected Mass Spectrometry Data for Reaction Products of this compound
| Parameter | Product 1: 2-(Phenylamino)pyrimidine-4-carbonitrile (SNAr Product) | Product 2: 2-(Phenyl)pyrimidine-4-carbonitrile (Suzuki Coupling Product) |
| Reaction Type | Nucleophilic Aromatic Substitution (Amination) | Suzuki-Miyaura Cross-Coupling |
| Molecular Formula | C₁₁H₈N₄ | C₁₁H₇N₃ |
| Molecular Weight | 196.21 g/mol | 181.19 g/mol |
| Ionization Method | Electron Ionization (EI) & Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Expected [M+H]⁺ (ESI) | m/z 197.08 | m/z 182.07 |
| Key Fragmentation Pathways (EI) | - Loss of HCN from the pyrimidine ring- Cleavage of the C-N bond between the pyrimidine and phenyl rings- Fragmentation of the phenyl ring | - Loss of HCN from the pyrimidine ring- Fragmentation of the pyrimidine and phenyl rings |
| Expected Major Fragment Ions (EI) | m/z 169, 104, 91, 77 | m/z 154, 127, 103, 77 |
| Expected Major Fragment Ions (ESI) | m/z 169 (loss of HCN) | m/z 154 (loss of HCN) |
Note: The fragment ions listed are predicted based on typical fragmentation patterns of similar pyrimidine derivatives. Actual fragmentation may vary depending on the specific mass spectrometer conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate mass spectrometry analysis. Below are representative protocols for the synthesis and subsequent LC-MS analysis of the two classes of this compound derivatives.
Protocol 1: Synthesis and LC-MS Analysis of 2-(Phenylamino)pyrimidine-4-carbonitrile (SNAr Product)
Synthesis:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add aniline (1.2 eq) and a base like triethylamine (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, and perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenylamino)pyrimidine-4-carbonitrile.
LC-MS/MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute this stock to a final concentration of 1 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Positive ESI Mode):
Protocol 2: Synthesis and LC-MS Analysis of 2-Phenylpyrimidine-4-carbonitrile (Suzuki Coupling Product)
Synthesis:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purify the product by column chromatography.
LC-MS Analysis:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with acetonitrile/water (1:1) to a final concentration suitable for LC-MS analysis.
-
Chromatographic and Mass Spectrometry conditions: Follow the same LC-MS/MS parameters as outlined in Protocol 1. The specific MRM transitions would be optimized for the new product.
Visualization of Analytical Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
References
Assessing the Biological Landscape of 2-Substituted Pyrimidine-4-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, pyrimidine-based scaffolds represent a cornerstone in the quest for novel therapeutic agents. The inherent biological significance of the pyrimidine nucleus, a key component of DNA and RNA, has made its derivatives a fertile ground for discovering compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of 2-substituted pyrimidine-4-carbonitrile derivatives, offering insights into their therapeutic potential. Due to a scarcity of publicly available data specifically on 2-Bromopyrimidine-4-carbonitrile derivatives, this guide focuses on structurally related analogs with various substitutions at the 2-position, providing a broader understanding of the structure-activity relationships within this chemical class.
Comparative Analysis of Biological Activities
The biological activity of 2-substituted pyrimidine-4-carbonitrile derivatives is significantly influenced by the nature of the substituent at the 2-position. The following tables summarize the quantitative data from various studies, showcasing the diverse activities of these compounds.
Anticancer Activity
Derivatives of pyrimidine-4-carbonitrile have been extensively investigated for their potential as anticancer agents. Notably, substitutions at the 2-position with amino and substituted amino groups have yielded compounds with potent cytotoxic and enzyme inhibitory activities.
Table 1: Anticancer Activity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors [1]
| Compound | Substitution at 2- and 4-positions | Cancer Cell Line | IC50 (µM) |
| 6 | 2,4-diamino | MCF-7 (Breast) | Potent (exact value not specified) |
| C33A (Cervical) | Potent (exact value not specified) | ||
| KB (Oral) | Potent (exact value not specified) | ||
| DU-145 (Prostate) | Potent (exact value not specified) | ||
| 11 | 2-amino-4-benzamido | MCF-7 (Breast) | Potent (exact value not specified) |
| C33A (Cervical) | Potent (exact value not specified) | ||
| KB (Oral) | Potent (exact value not specified) | ||
| DU-145 (Prostate) | Potent (exact value not specified) |
Table 2: Cytotoxic Activity of Pyrimidine and Pyrimidopyrimidine Derivatives [2]
| Compound | Core Structure | Cancer Cell Line | IC50 (µM) |
| 3b | Pyrimidopyrimidine | HCT-116 (Colorectal) | Close to Doxorubicin |
| MCF-7 (Breast) | Close to Doxorubicin | ||
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | ||
| 10b | 2-(substituted-pyrazolyl)pyrimidine | HCT-116 (Colorectal) | Close to Doxorubicin |
| MCF-7 (Breast) | Close to Doxorubicin | ||
| HEPG-2 (Hepatocellular) | Close to Doxorubicin | ||
| 10c | 2-(substituted-pyrazolyl)pyrimidine | HCT-116 (Colorectal) | Very close to Doxorubicin |
| MCF-7 (Breast) | Very close to Doxorubicin | ||
| HEPG-2 (Hepatocellular) | Very close to Doxorubicin |
Enzyme Inhibitory Activity
Beyond cytotoxicity, these derivatives have shown promise as inhibitors of specific enzymes implicated in disease progression.
Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives [3][4]
| Compound | Substitution at 2-position | IC50 (µM) |
| 24 | 2-amino (with specific amine substitution) | 2.8 ± 0.10 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Antimicrobial Activity
The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery.
Table 4: Antimicrobial Activity of Pyrimidine and Pyrimidopyrimidine Derivatives [2]
| Compound | Microorganism | Activity |
| 3a, 3b, 3d | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent |
| 4a-d | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent |
| 9c | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent |
| 10b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of the compared derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[2]
-
Cell Culture: Human cancer cell lines (HCT-116, MCF-7, HEPG-2) and a normal fibroblast cell line (WI38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
β-Glucuronidase Inhibition Assay[3][4]
-
Enzyme and Substrate Preparation: A solution of β-glucuronidase and its substrate, p-nitrophenyl-β-D-glucuronide, is prepared in an appropriate buffer (e.g., acetate buffer).
-
Inhibitor Incubation: The synthesized compounds (inhibitors) are pre-incubated with the enzyme solution for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Absorbance Measurement: The reaction is stopped after a defined time by adding a stop solution (e.g., sodium carbonate). The amount of p-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
IC50 Calculation: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[2]
-
Microbial Culture Preparation: Standardized inoculums of the test microorganisms (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus) are prepared.
-
Agar Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension.
-
Well Creation and Compound Addition: Wells are created in the agar, and a specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: General workflow for the synthesis and biological evaluation of 2-substituted pyrimidine-4-carbonitrile derivatives.
In the context of anticancer activity, several pyrimidine derivatives have been identified as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 2,4-diaminopyrimidine-5-carbonitrile derivatives.
Conclusion
The 2-substituted pyrimidine-4-carbonitrile scaffold serves as a versatile platform for the development of potent bioactive molecules. The presented data highlights that modifications at the 2-position, particularly with amino, substituted amino, and heterocyclic moieties, can lead to significant anticancer, enzyme inhibitory, and antimicrobial activities. While direct experimental data on this compound derivatives remains limited in the public domain, the comparative analysis of its structural analogs provides valuable insights for researchers. The detailed experimental protocols and visual representations of workflows and signaling pathways included in this guide are intended to support further research and development in this promising area of medicinal chemistry. Future studies focusing on the synthesis and comprehensive biological evaluation of 2-bromo and other halogenated derivatives are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
A Comparative Analysis of Suzuki and Stille Reactions for the Synthesis of 2-Arylpyrimidine-4-carbonitriles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrimidines is a critical task due to their prevalence in pharmacologically active compounds. This guide provides a side-by-side comparison of two powerful palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura and Stille reactions, for the arylation of 2-Bromopyrimidine-4-carbonitrile.
This document outlines the key performance indicators of each reaction, supported by representative experimental data. Detailed methodologies are provided to enable the practical application of these protocols.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Reaction | Stille Reaction |
| Coupling Partner | Boronic acids/esters | Organostannanes (e.g., tributyltin derivatives) |
| Byproducts | Boron-based, generally non-toxic and easily removed. | Organotin compounds, which are toxic and can be difficult to remove. |
| Reagent Stability | Boronic acids are generally stable solids. | Organostannanes are stable to air and moisture. |
| Reaction Conditions | Typically requires a base for activation of the boronic acid. | Generally does not require a base. |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups. | Excellent, very tolerant of a wide range of functional groups. |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dba)₂). |
| Solvent | Often mixtures of organic solvents and water (e.g., 1,4-Dioxane/H₂O). | Typically anhydrous organic solvents (e.g., DMF, Toluene). |
| Reported Yields | Good to excellent yields have been reported for similar substrates. | Good to high yields are achievable. |
Reaction Schematics
A general overview of the Suzuki and Stille cross-coupling reactions for the synthesis of 2-Arylpyrimidine-4-carbonitrile is presented below.
Quantitative Data Summary
While a direct, side-by-side experimental comparison for this compound is not extensively documented, the following table presents representative data extrapolated from reactions on analogous halopyrimidines. This data provides a reasonable expectation of performance for each method.
| Reaction | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.33 (MW) | ~70-90 (estimated) | [1] |
| Stille | Phenyl-Sn(Bu)₃ | Pd(PPh₃)₄ (5) | - | DMF | 80 | 12 | ~80-95 (estimated) | [2][3] |
Note: The yields are estimates based on similar reactions and may vary depending on the specific aryl group and optimized reaction conditions.
Experimental Protocols
The following are detailed, adaptable protocols for conducting Suzuki and Stille reactions with this compound.
Suzuki Coupling (Microwave-Assisted)
This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
This protocol is a general procedure for Stille couplings and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl-tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Add the aryl-tributylstannane to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon cooling, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Both the Suzuki and Stille reactions are highly effective methods for the arylation of this compound. The choice between the two often depends on the specific requirements of the synthesis.
The Suzuki reaction is generally preferred due to the low toxicity of the boron-based reagents and byproducts, making it a more environmentally friendly option ("greener chemistry"). The commercial availability of a vast array of boronic acids also adds to its appeal.
The Stille reaction , while hampered by the toxicity of organotin compounds, offers the significant advantage of excellent functional group tolerance and the absence of a required base, which can be beneficial when working with base-sensitive substrates.
For initial explorations and syntheses where "green" chemistry is a priority, the Suzuki reaction is the recommended starting point. However, for complex molecules with sensitive functional groups where the Suzuki reaction may fail, the Stille coupling provides a powerful and reliable alternative. Careful consideration of the trade-offs between toxicity and reaction scope is essential for selecting the optimal method for a given synthetic challenge.
References
Safety Operating Guide
Proper Disposal of 2-Bromopyrimidine-4-carbonitrile: A Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of 2-Bromopyrimidine-4-carbonitrile based on available safety data for structurally similar compounds. It is essential to consult the specific Safety Data Sheet (SDS) for this compound if available and to adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This compound, as a halogenated organic compound, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[3]
-
Respiratory Protection: For large quantities or in case of dust or aerosol generation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]
In the event of a spill, do not allow the product to enter drains.[4] Absorb spills with an inert material (e.g., Chemizorb®) and collect for proper disposal.[4]
Summary of Hazard and Disposal Information
The following table summarizes key hazard information based on related brominated pyrimidine compounds. This data underscores the necessity for cautious handling and disposal.
| Hazard Category | Description | Citation(s) |
| Acute Toxicity | Toxic if swallowed and may be fatal in contact with skin.[4][5] | |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | |
| Respiratory Irritation | May cause respiratory irritation.[4][6] | |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[6] Waste material must be disposed of in accordance with national and local regulations.[4] Do not mix with other waste.[4] Handle uncleaned containers as the product itself.[4] |
Step-by-Step Disposal Protocol
The regulated and recommended method for the disposal of this compound is through a licensed hazardous waste management company.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., weighing paper, pipette tips), must be classified as hazardous waste.
-
Designate a specific, labeled waste container for "Halogenated Organic Solid Waste." Do not mix this waste with non-halogenated or other incompatible waste streams.
-
-
Containerization:
-
Collect all this compound waste in a dedicated, compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, leak-proof lid. Do not overfill the container.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed environmental waste management company.[7]
-
Follow all institutional procedures for waste pickup and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.dk [fishersci.dk]
- 3. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. uww.edu [uww.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Bromopyrimidine-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromopyrimidine-4-carbonitrile, a compound requiring careful management in a laboratory setting. The following procedures are based on established safety protocols for handling chemically similar and potentially hazardous substances.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4] | To protect against splashes, mists, and solid particulates. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[5] | To prevent skin contact, which may cause irritation or toxic effects. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used in case of inadequate ventilation or when handling the powder outside of a fume hood to prevent respiratory irritation. |
| General Hygiene | Safety shower and eyewash station. | For immediate decontamination in case of accidental exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
-
Preparation and Engineering Controls :
-
All handling of this compound, especially of the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before entering the designated handling area, don all required PPE as outlined in Table 1.
-
Inspect gloves for any signs of degradation or puncture before use.
-
-
Chemical Handling :
-
Carefully weigh and transfer the chemical, avoiding the creation of dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound tightly sealed when not in use.[7]
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Carefully remove and dispose of contaminated bench paper and any single-use equipment in the designated chemical waste container.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal :
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.dk [fishersci.dk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. uwyo.edu [uwyo.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
